3-Isopropoxypyrrolidine hydrochloride
Overview
Description
3-Isopropoxypyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which 3-isopropoxypyrrolidine hydrochloride belongs, have been shown to interact with a variety of biological targets, exhibiting antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Pyrrolidine alkaloids are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxypyrrolidine hydrochloride typically involves the reaction of pyrrolidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxypyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrrolidine oxides.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Isopropoxypyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Isopropoxypyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-Isopropoxypyrrolidine: Similar structure but without the hydrochloride salt.
Pyrrolidine: The parent compound with a simpler structure.
N-Methylpyrrolidine: A methylated derivative with different chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-propan-2-yloxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGXKGOBZMKISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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